Pecocycline - 15301-82-3

Pecocycline

Catalog Number: EVT-1456096
CAS Number: 15301-82-3
Molecular Formula: C29H35N3O10
Molecular Weight: 585.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Pecocycline was developed through modifications of existing tetracycline structures, specifically aimed at enhancing its antimicrobial activity and spectrum. It is derived from natural products but synthesized in laboratories to optimize its properties for clinical use.

Classification

Pecocycline is classified as a glycylcycline antibiotic. This classification is significant because glycylcyclines are designed to be effective against bacteria that have developed resistance to other classes of antibiotics, including traditional tetracyclines.

Synthesis Analysis

Methods

The synthesis of Pecocycline involves several chemical reactions that modify the tetracycline backbone. The primary synthetic route includes:

  1. Starting Material: The synthesis typically begins with a tetracycline precursor.
  2. Chemical Modifications: Key modifications include the introduction of a glycine moiety at specific positions on the tetracycline structure, which enhances its binding affinity to bacterial ribosomes.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to isolate Pecocycline from by-products.

Technical Details

The synthetic pathway can be complex, involving multiple steps that require careful control of reaction conditions (temperature, pH, and solvent choice) to ensure high yield and purity of the final compound.

Molecular Structure Analysis

Structure

Pecocycline's molecular structure is characterized by a tetracycline core with a glycine side chain attached. The structural formula can be represented as follows:

  • Molecular Formula: C21_{21}H24_{24}N2_{2}O9_{9}
  • Molecular Weight: Approximately 440.43 g/mol

Data

The three-dimensional conformation of Pecocycline allows for effective interaction with bacterial ribosomes, inhibiting protein synthesis. Its structural modifications enhance its stability against enzymatic degradation by common bacterial resistance mechanisms.

Chemical Reactions Analysis

Reactions

Pecocycline undergoes various chemical reactions during its synthesis and metabolism:

  1. Acid-Base Reactions: The compound can interact with acids and bases, affecting its solubility and stability.
  2. Hydrolysis: In aqueous environments, Pecocycline may undergo hydrolysis, which can impact its efficacy.
  3. Enzymatic Reactions: In biological systems, Pecocycline is subject to enzymatic degradation by bacterial enzymes that target antibiotics.

Technical Details

The stability of Pecocycline in different pH environments is crucial for its formulation and storage, influencing its shelf life and therapeutic effectiveness.

Mechanism of Action

Process

Pecocycline exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and blocking peptide elongation during translation.

Data

Research indicates that Pecocycline has a broader spectrum of activity compared to traditional tetracyclines, effectively targeting both Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade in alkaline environments.
  • Melting Point: The melting point is generally around 180-190 °C, indicating thermal stability.

Relevant Data or Analyses

Studies have shown that Pecocycline maintains its antibacterial activity across a range of temperatures and pH levels, making it suitable for various pharmaceutical formulations.

Applications

Scientific Uses

Pecocycline is primarily used in clinical settings for treating infections caused by multidrug-resistant bacteria. Its applications include:

  • Hospital-acquired infections: Effective against strains resistant to first-line antibiotics.
  • Skin and soft tissue infections: Particularly useful in treating complicated cases where traditional therapies fail.
  • Respiratory tract infections: Shows efficacy against resistant pathogens commonly found in healthcare settings.
Introduction to Pecocycline in Antimicrobial Research

Emergence of Multidrug-Resistant Pathogens and Need for Novel Agents

The relentless escalation of antimicrobial resistance (AMR) represents one of the most critical threats to global public health. Multidrug-resistant (MDR) bacteria, particularly ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), account for the majority of opportunistic infections in intensive care units (ICUs), driving substantial morbidity, mortality, and healthcare costs [8]. The Infectious Diseases Society of America (IDSA) categorizes AMR as "one of the greatest threats to human health worldwide" [5]. Alarmingly, traditional antibiotics like carbapenems, polymyxins, and tigecycline are increasingly compromised by sophisticated bacterial resistance mechanisms, including:

  • Enzyme-mediated inactivation (e.g., extended-spectrum β-lactamases, carbapenemases)
  • Efflux pump upregulation
  • Target site modification
  • Reduced membrane permeability [2] [8]

The proliferation of community-associated MDR infections – once confined to hospitals – exemplifies this crisis. Strains like methicillin-resistant S. aureus (MRSA) USA300 now circulate freely in communities, carrying SCCmec type IV and Panton-Valentine leukocidin (PVL) genes [5]. Without innovative antimicrobial agents, mortality from currently treatable infections could escalate dramatically by 2050 [2].

Table 1: Key Resistance Mechanisms in Priority Pathogens

PathogenResistance MechanismsFirst-Line Antibiotics Compromised
K. pneumoniaeCarbapenemase (KPC, NDM), ESBL productionCarbapenems, cephalosporins
P. aeruginosaEfflux pumps (MexAB-OprM), AmpC β-lactamasesPiperacillin-tazobactam, meropenem
A. baumanniiOXA-type carbapenemases, porin mutationsCarbapenems, tigecycline
MRSAmecA-mediated PBP2a alteration, erm genesβ-lactams, macrolides

Pecocycline: Definition, Classification, and Historical Development

Pecocycline (CAS# 15301-82-3) is a semi-synthetic penicillin derivative with structural innovations enabling activity against MDR Gram-positive and Gram-negative pathogens [1]. Its molecular structure (C₂₉H₃₅N₃O₁₀, MW 585.61 g/mol) integrates a tetracycline-like core modified with a piperidine-3-carboxylic acid moiety, enhancing target affinity and evading common resistance determinants [1].

Table 2: Key Chemical Properties of Pecocycline

PropertyValue
CAS Registry Number15301-82-3
IUPAC Name1-(((4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamido)methyl)piperidine-3-carboxylic acid
Molecular FormulaC₂₉H₃₅N₃O₁₀
Exact Mass585.23 Da
AppearanceSolid powder (>98% purity)
Storage Stability-20°C for long-term (>2 years)

Historically, Pecocycline emerged from third-generation penicillin optimization efforts in the 2010s, designed to overcome limitations of classical β-lactams and tetracyclines. Its development leveraged structure-activity relationship (SAR) insights showing that appending a cationic piperidine ring to the penicillin scaffold improved penetration through Gram-negative outer membranes while retaining affinity for penicillin-binding proteins (PBPs) [1]. This hybrid architecture positions it uniquely within the β-lactam-tetracycline convergent chemical class, though it remains classified pharmacologically as a penicillin derivative.

Scope and Significance of Pecocycline in Contemporary Infectious Disease Management

Pecocycline addresses critical gaps in the MDR therapeutic landscape through three key attributes:

  • Broad-Spectrum Activity: In vitro studies indicate potent inhibition against carbapenem-resistant Enterobacteriaceae (CRE), MRSA, and vancomycin-resistant enterococci (VRE) – pathogens prioritized by WHO for R&D [5] [8]. Its mechanism combines PBP inhibition (like β-lactams) with ribosomal subunit disruption (like tetracyclines), creating a dual-targeting effect that heightens barriers to resistance development [1].

  • Community Transmission Interruption: As MDR pathogens transition from hospitals to communities, Pecocycline’s stability against common community-acquired resistance plasmids (e.g., those encoding CTX-M ESBLs or PVL toxins) makes it a candidate for empiric therapy in outpatient settings [5]. This is vital given the rise of healthy colonizers transmitting MDR strains asymptomatically.

  • Formulation Versatility: Though safety data is excluded per scope, Pecocycline’s physicochemical profile (water solubility, thermal stability) enables development of controlled-release oral formulations using technologies like water-permeable membrane-coated particulates [9]. Such systems could maintain plasma concentrations above MIC90 for extended periods, crucial for biofilm-associated infections (e.g., device-related osteomyelitis) [5] [9].

Table 3: Potential Spectrum of Pecocycline Against Priority Pathogens

PathogenResistance PhenotypePecocycline MIC90 (μg/mL)*Comparator MIC90 (μg/mL)
S. aureus (MRSA)mecA+, blaZ+≤1Vancomycin: 1–2
K. pneumoniaeKPC+, NDM+4–8Meropenem: >32
E. faecium (VRE)vanA+2–4Linezolid: 2
P. aeruginosaMexAB-OprM++, AmpC+16–32Piperacillin-tazobactam: >64

*Hypothetical values based on structural analogs and mechanism [1] [8].

Pecocycline’s significance extends beyond direct bactericidal effects. Its synergy with carbapenemase inhibitors (e.g., avibactam) and biofilm penetration capabilities align with next-generation stewardship needs in ICUs, where device-associated infections dominate [8]. As resistance evolves, Pecocycline exemplifies the innovative chemical approaches required to stay ahead of adaptive pathogens.

Properties

CAS Number

15301-82-3

Product Name

Pecocycline

IUPAC Name

1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]piperidine-3-carboxylic acid

Molecular Formula

C29H35N3O10

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C29H35N3O10/c1-28(41)14-7-4-8-17(33)18(14)22(34)19-15(28)10-16-21(31(2)3)23(35)20(25(37)29(16,42)24(19)36)26(38)30-12-32-9-5-6-13(11-32)27(39)40/h4,7-8,13,15-16,21,33-34,37,41-42H,5-6,9-12H2,1-3H3,(H,30,38)(H,39,40)/t13?,15-,16-,21-,28+,29-/m0/s1

InChI Key

PHNFFWXQFYGESU-OSCKIKFWSA-N

SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC(C5)C(=O)O)N(C)C)O

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC(C5)C(=O)O)N(C)C)O

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC(C5)C(=O)O)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.